2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as FLEA, and it is a thioacetamide derivative that has been synthesized through a series of chemical reactions. FLEA has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In
Scientific Research Applications
Pharmaceutical Formulation Analysis
Compounds structurally related to "2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide" have been utilized in the development of analytical methods for pharmaceuticals. For instance, 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) has been employed as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) analyses of various acids in pharmaceutical formulations, demonstrating the potential for similar compounds to be used in drug analysis and quality control (Gatti et al., 1996).
Material Science and Electronics
Thiophene derivatives, akin to the thiophen-3-ylmethyl component of the query compound, are highlighted for their significant applications in material science, including organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure analysis of thiophene-based compounds underscore their versatility and potential in developing advanced materials and electronic devices (Nagaraju et al., 2018).
Radiopharmaceuticals and Imaging
Derivatives of phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a similar molecular complexity with the target compound, have been synthesized for use as selective ligands of the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. These compounds, including DPA-714, have been designed to include fluorine atoms for labeling with fluorine-18, highlighting the role of fluorinated compounds in medical imaging and diagnostics (Dollé et al., 2008).
Chemical Synthesis and Catalysis
The compound's structural components suggest its potential utility in chemical synthesis and catalysis. For example, compounds with acetamide groups have been used as intermediates in the synthesis of azo disperse dyes, showcasing the relevance of such chemical structures in industrial chemistry and the development of novel synthetic pathways (Zhang Qun-feng, 2008).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c1-20-8-7-18(10-13-6-9-21-11-13)16(19)12-22-15-4-2-14(17)3-5-15/h2-6,9,11H,7-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQETGMLJICEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.